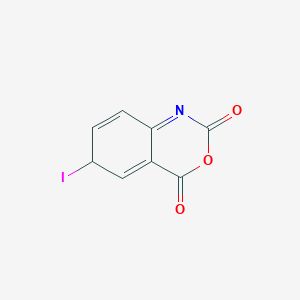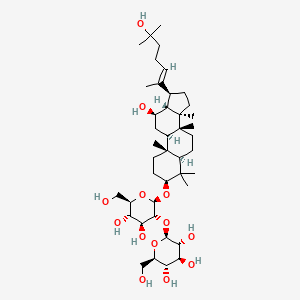
6-Naltrexol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Naltrexol-d3 is a deuterated form of 6-Naltrexol, which is the primary urinary metabolite of Naltrexone. Naltrexone is an opioid receptor antagonist used primarily in the management of alcohol and opiate dependence . The deuterated form, this compound, is often used as an internal standard in various analytical methods due to its stability and distinct mass spectrometric properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Naltrexol-d3 typically involves the deuteration of 6-Naltrexol. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
6-Naltrexol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to Naltrexone under specific conditions.
Reduction: The compound can be reduced to form other metabolites.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products Formed
The major products formed from these reactions include Naltrexone and other minor metabolites, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Naltrexol-d3 is widely used in scientific research, particularly in:
Pharmaceutical Research: As an internal standard in the quantification of Naltrexone and its metabolites.
Forensic Analysis: Used in toxicology to monitor drug levels in biological samples.
Clinical Toxicology: Helps in the study of drug metabolism and pharmacokinetics.
Pain Prescription Monitoring: Assists in ensuring compliance with prescribed opioid treatments.
Mecanismo De Acción
6-Naltrexol-d3, like its non-deuterated counterpart, acts as an opioid receptor antagonist. It binds to the mu-opioid receptors, blocking the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .
Comparación Con Compuestos Similares
Similar Compounds
Naltrexone: The parent compound, used in the treatment of alcohol and opiate dependence.
Naloxone: Another opioid antagonist, used primarily in the treatment of opioid overdose.
6-Naltrexol: The non-deuterated form of 6-Naltrexol-d3, also a metabolite of Naltrexone.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and mass spectrometric properties, making it an ideal internal standard for various analytical methods .
Propiedades
Fórmula molecular |
C20H25NO4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(1R,5S,13R,17R)-3-(cyclopropylmethyl)-14,15,15-trideuterio-12-oxa-3-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10-triene-10,14,17-triol |
InChI |
InChI=1S/C20H25NO4/c22-14-4-3-12-7-13-9-21(8-11-1-2-11)10-19-16(12)17(14)25-18(19)15(23)5-6-20(13,19)24/h3-4,11,13,15,18,22-24H,1-2,5-10H2/t13-,15?,18-,19-,20+/m0/s1/i5D2,15D |
Clave InChI |
ZYAFTTGQPBNIRE-ZZQLOYNYSA-N |
SMILES isomérico |
[2H]C1(C[C@]2([C@H]3CC4=C5[C@@]2(CN(C3)CC6CC6)[C@H](C1([2H])O)OC5=C(C=C4)O)O)[2H] |
SMILES canónico |
C1CC1CN2CC3CC4=C5C(=C(C=C4)O)OC6C5(C2)C3(CCC6O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid](/img/structure/B12366077.png)

![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)
